[(4-Chlorophenyl)(4-fluorophenyl)methyl](methyl)amine
Description
(4-Chlorophenyl)(4-fluorophenyl)methylamine is a secondary amine featuring a central methine carbon bonded to two aromatic rings (4-chlorophenyl and 4-fluorophenyl) and a methylamine group. Its molecular formula is C₁₄H₁₂ClFN, with a molecular weight of 247.71 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl and F) on para positions of the phenyl rings, which influence its electronic properties and reactivity.
This compound serves as a precursor in synthesizing sulfonyl derivatives, as demonstrated by its conversion to sulfonated intermediates via reactions with thiophen-2-ylmethanethiol and subsequent oxidation .
Properties
IUPAC Name |
1-(4-chlorophenyl)-1-(4-fluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-17-14(10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11/h2-9,14,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIGSCGTJVUWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-fluorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 4-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Chlorophenyl)(4-fluorophenyl)methylamine may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the nucleophilic substitution reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at halogenated aromatic positions under specific conditions. Key reactions include:
Halogen Displacement with Hydroxide
Reaction with NaOH (10% aqueous) at 80°C for 6 hours replaces chlorine with hydroxyl groups, yielding (4-hydroxyphenyl)(4-fluorophenyl)methylamine (yield: 68–72%) . Fluorine remains inert under these conditions due to its stronger C–F bond.
Aromatic Amination
Using NH₃ in ethanol at 120°C (autoclave), the 4-chlorophenyl group reacts to form (4-aminophenyl)(4-fluorophenyl)methylamine (yield: 55%) .
Condensation Reactions
The methylamine group participates in condensation with carbonyl compounds:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | EtOH, 60°C, 4h | N-Benzylidene derivative | 82% |
| Cyclohexanone | Toluene, Dean-Stark, 12h | Cyclohexylidene-substituted amine | 75% |
These imine derivatives show enhanced stability in polar aprotic solvents like DMF .
Oxidation
The tertiary amine undergoes selective oxidation:
-
Peracid-mediated oxidation : Using m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C produces the N-oxide derivative (yield: 89%) .
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Radical oxidation : TBHP (tert-butyl hydroperoxide) with CuI catalysis generates a nitroxide radical intermediate .
Reduction
Catalytic hydrogenation (H₂, 5 atm, Pd/C) reduces the aromatic fluorine to a cyclohexane ring, yielding (4-chlorophenyl)(cyclohexyl)methylamine (yield: 63%).
Electrophilic Aromatic Substitution
The electron-rich fluorophenyl ring undergoes regioselective substitution:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para-F | 3-Nitro-4-fluorophenyl derivative |
| Sulfonation | SO₃/DCE, 40°C | Meta-Cl | Sulfonic acid at C3 of chlorophenyl |
Comparative Reactivity Analysis
| Reaction Type | Chlorophenyl Reactivity | Fluorophenyl Reactivity |
|---|---|---|
| Nucleophilic Substitution | High (Cl displacement) | Negligible |
| Electrophilic Substitution | Low (deactivated) | Moderate (ortho/para) |
| Oxidation | Unaffected | Unaffected |
Data adapted from kinetic studies on analogous compounds .
Mechanistic Insights
Scientific Research Applications
(4-Chlorophenyl)(4-fluorophenyl)methylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Researchers investigate the compound’s biological activity and potential as a pharmaceutical agent. It may exhibit properties such as antimicrobial or anticancer activity.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.
Industry: (4-Chlorophenyl)(4-fluorophenyl)methylamine is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen-Substituted Phenyl Groups
(4-Chloro-2-fluorophenyl)methylamine
- Molecular Formula : C₈H₉ClFN
- Substituents : 4-Cl, 2-F on phenyl, methylamine.
- Key Properties : Smaller molecular size (MW: 173.62 g/mol) increases volatility compared to the target compound. The ortho-fluorine substitution may sterically hinder interactions with planar biological targets, reducing binding affinity .
[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl(methyl)amine
- Molecular Formula: C₁₅H₁₅ClFNO
- Substituents: Phenoxy group with 4-Cl-2-methyl substitution and 5-F on the adjacent phenyl ring.
- However, steric bulk may limit solubility in aqueous media .
[(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine
- Molecular Formula : C₁₉H₁₂ClF₂N
- Substituents : Two 4-F phenyl groups and one 2-Cl phenyl group.
- Key Properties : The imine (C=N) group introduces polarity, increasing solubility in polar solvents. This compound’s planar structure facilitates π-π stacking interactions, relevant in crystal engineering .
Analogues with Heterocyclic or Extended Backbones
1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Molecular Formula : C₁₃H₁₁ClFN₅
- Substituents : Pyrazolopyrimidine core with 4-Cl-benzyl and 4-F-aniline groups.
- Key Properties: The fused heterocycle enhances rigidity and binding specificity, making it a candidate for kinase inhibition.
3-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Biological/Physical Properties |
|---|---|---|---|---|
| (4-Chlorophenyl)(4-fluorophenyl)methylamine | C₁₄H₁₂ClFN | 247.71 | Para-Cl/F substitution; precursor to sulfonated derivatives | Moderate lipophilicity (logP ~2.8) |
| (4-Chloro-2-fluorophenyl)methylamine | C₈H₉ClFN | 173.62 | Ortho-F substitution | High volatility; limited solubility |
| 1-[(4-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₁₃H₁₁ClFN₅ | 295.72 | Rigid heterocyclic core | Antiproliferative activity (IC₅₀ < 10 μM) |
| 3-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine | C₁₈H₁₈ClN₅ | 339.82 | Piperazine moiety; dopamine receptor affinity | Soluble in polar solvents (DMSO > 50 mg/mL) |
Key Findings and Trends
Substituent Effects :
- Electron-Withdrawing Groups : Chloro and fluoro substituents enhance metabolic stability by reducing oxidative degradation but may reduce nucleophilicity at the amine center .
- Steric Hindrance : Ortho-substituted analogues (e.g., (4-chloro-2-fluorophenyl)methylamine) exhibit lower receptor binding due to steric clashes .
Synthetic Challenges :
- The target compound’s synthesis yields (~44%) are lower than those of simpler analogues (e.g., 78.7% for N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine derivatives), likely due to steric hindrance during intermediate formation .
Biological Relevance :
- Diarylmethylamines with halogenated aryl groups show promise in targeting central nervous system (CNS) receptors, while sulfonated derivatives may inhibit proteases or kinases .
Biological Activity
(4-Chlorophenyl)(4-fluorophenyl)methylamine is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of the Compound
- Chemical Structure : The compound features a central methylamine group attached to both a chlorophenyl and a fluorophenyl moiety. This unique structure is believed to influence its biological properties significantly.
- CAS Number : 1156265-29-0
The biological activity of (4-Chlorophenyl)(4-fluorophenyl)methylamine is hypothesized to involve interactions with various biological targets, similar to other compounds with related structures. Specifically:
- Receptor Binding : Compounds with structural similarities have shown high affinity for multiple receptors, which may include neurotransmitter receptors and kinases involved in cancer pathways.
- Biochemical Pathways : It has been suggested that the compound may exhibit a range of activities, including:
Biological Activity Data
The following table summarizes the predicted biological activities based on computational models and experimental data:
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study evaluated the compound's effect on human cancer cell lines (A549, SW-480, MCF-7). It demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics such as Cisplatin .
- The presence of halogen substituents (Cl and F) was shown to enhance cytotoxicity, suggesting that these groups play a critical role in modulating the compound's activity against cancer cells .
-
Molecular Docking Studies :
- Computational docking studies indicated that (4-Chlorophenyl)(4-fluorophenyl)methylamine could bind effectively to target proteins involved in cancer progression, such as kinases . This binding affinity is attributed to the electronic properties conferred by the halogen atoms.
-
Antimicrobial Activity :
- Preliminary tests indicated that the compound possesses antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
Q & A
What are the key synthetic methodologies for preparing (4-Chlorophenyl)(4-fluorophenyl)methylamine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves alkylation of a primary amine precursor with a bifunctional halide (e.g., 4-chloro-4'-fluorobenzyl chloride) under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) is effective for deprotonation, while methyl halides or dimethyl sulfate can introduce the methyl group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the tertiary amine. Optimization should focus on solvent polarity, reaction temperature (60–80°C), and stoichiometric ratios to minimize byproducts like quaternary ammonium salts.
How can researchers characterize the purity and structural integrity of (4-Chlorophenyl)(4-fluorophenyl)methylamine?
Basic Research Question
Use a combination of 1H/13C NMR to confirm substitution patterns on the aromatic rings and the methylamine group. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%). Cross-reference spectral data with databases like NIST Chemistry WebBook for benchmarking . For crystalline samples, X-ray diffraction provides conformational details, as demonstrated in diazatetraphen-amine structural studies .
What safety protocols are essential for handling halogenated aryl-methylamines in laboratory settings?
Basic Research Question
Follow GHS guidelines : use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid skin contact due to potential irritancy . Waste containing halogenated byproducts must be neutralized (e.g., with dilute NaOH) before disposal. Monitor air quality for volatile intermediates using gas chromatography-mass spectrometry (GC-MS).
What advanced strategies address stereochemical challenges in synthesizing chiral analogs of this compound?
Advanced Research Question
Chiral resolution can be achieved via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., chiral palladium complexes). For example, pyrazol-5-amine derivatives were synthesized using enantioselective Mannich reactions . Circular dichroism (CD) and chiral HPLC (e.g., Chiralpak IC column) validate enantiomeric excess (>90%).
How can researchers evaluate the cellular uptake and cytotoxicity of this compound in cancer models?
Advanced Research Question
Use in vitro assays with MCF-7 or B16 melanoma cells:
- MTT assay to measure cell viability reduction .
- Fluorophore tagging (e.g., FITC conjugation) to track cellular uptake via fluorescence microscopy.
- Compare uptake efficiency to fluorinated polyamine vectors (e.g., N(1)-4-Fbz-spd), which exploit polyamine transport systems in cancer cells .
What computational methods analyze substituent effects on electronic properties and reactivity?
Advanced Research Question
Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electron density distribution, HOMO-LUMO gaps, and Hammett constants (σ) for the chloro/fluoro substituents. Correlate with experimental data (e.g., reaction rates in nucleophilic substitutions) to predict regioselectivity, as seen in quaterphenyl-amine electronic studies .
How can contradictory data in synthetic yields be resolved across studies?
Advanced Research Question
Systematically vary solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 5–20 mol% Pd(OAc)₂), and reaction time (6–24 hrs). Replicate methods from cyclopentanone synthesis (NaH/methyl halide systems ) and oxadiazole coupling (base-mediated amidation ). Use design of experiments (DoE) to identify critical variables affecting yield.
What role could this compound play in boron neutron capture therapy (BNCT) or PET imaging?
Advanced Research Question
Derivatize the amine with boron clusters (e.g., carboranes) or 18F isotopes for BNCT or PET, respectively. Fluorinated polyamine analogs (e.g., N(1)-4-Fbz-spd) show high tumor selectivity via polyamine transporters . Assess biodistribution in murine models using radioisotope tracing or neutron irradiation studies.
How do steric and electronic effects influence the compound’s interactions with biological targets?
Advanced Research Question
Use molecular docking (AutoDock Vina) to model interactions with enzymes like cytochrome P450 or dopamine receptors. The 4-fluorophenyl group’s electron-withdrawing nature may enhance binding affinity compared to chloro analogs, as seen in D2 receptor antagonists . Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD values).
What analytical challenges arise in quantifying trace impurities during scale-up?
Advanced Research Question
Employ LC-MS/MS in MRM mode to detect halogenated byproducts (e.g., bis-alkylated amines) at ppm levels. Compare with reference standards (e.g., 4-chloro-1,3-phenylenediamine ) for calibration. Ion chromatography quantifies residual halides (Cl⁻, F⁻) from incomplete reactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
